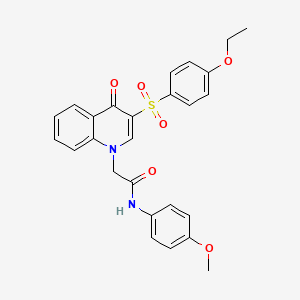

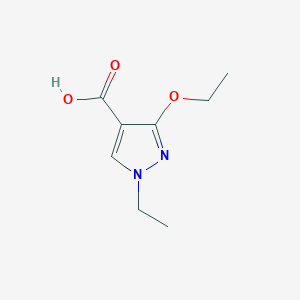

![molecular formula C22H26N4OS B2483479 N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide CAS No. 391887-29-9](/img/structure/B2483479.png)

N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide involves complex chemical reactions, typically starting from benzamides or sulfonamide-derived compounds. Such syntheses often require the use of transition metal complexes and may involve steps like N-acylation, catalyzed cycloadditions, and rearrangements under specific conditions, including microwave-assisted techniques for efficiency and selectivity improvements (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray diffraction methods, revealing intricate details about their crystalline forms, hydrogen bonding, and molecular geometry. Such analyses highlight the role of sulfanyl and benzamide functionalities in dictating the overall structure and intermolecular interactions within the crystal lattice (Canfora et al., 2010).

Chemical Reactions and Properties

The chemical behavior of N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide derivatives includes reactions with active methylene compounds, amines, and heavy metal salts, leading to various heterocyclic compounds. These reactions are indicative of the compound's reactivity towards nucleophilic and electrophilic agents, demonstrating its versatility in organic synthesis (Mukaiyama & Yamaguchi, 1966).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and crystal structure, are closely related to its molecular structure. The presence of specific functional groups influences these properties, which can be studied through spectroscopic methods and computational chemistry approaches to understand the compound's behavior in different environments (Panicker et al., 2015).

Scientific Research Applications

1. Structural and Molecular Analysis

A study by Chinthal et al. (2020) focused on the structural analysis of closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which are similar in structure to the chemical . These compounds were synthesized and crystallized as ethanol monosolvates, with their components linked by hydrogen bonds to form centrosymmetric aggregates. This research contributes to the understanding of molecular structures and interactions in compounds related to N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide (Chinthal et al., 2020).

2. Anticancer Activity

Çoruh et al. (2018) investigated a series of 1-{[5-(substituted)sulfanyl-4-substituted-4H-1,2,4-triazole-3-yl]methyl}-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indoles, which are structurally related to N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide. These derivatives were evaluated for cytotoxicity and anticancer activity against various cancer cell lines. The study highlights the potential of these compounds as cancer treatment agents (Çoruh et al., 2018).

3. Synthesis and Characterization of Metal Ion Complexes

Research by Ghani and Alabdali (2022) involved synthesizing and characterizing gold (III) and nickel (II) metal ion complexes derived from compounds including 4-({(5-(4-hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl)amino}(1H-tetrazol-5-yl)methyl)-2-methoxyphenol. This study provides insights into new ligand behaviors and their interactions with metal ions, offering potential applications in the development of new materials or drugs (Ghani & Alabdali, 2022).

properties

IUPAC Name |

N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-5-16-8-7-9-17(6-2)20(16)26-19(24-25-22(26)28)13-23-21(27)18-11-10-14(3)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,23,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDKOZBHERPAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)

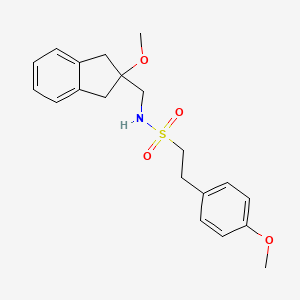

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)

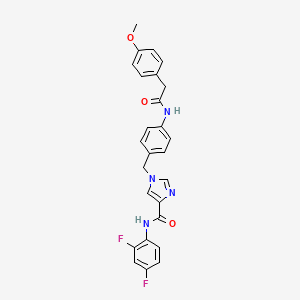

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)